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Abstract

L-Vinylglycine (L-VG), the simplest a-vinylic amino acid, is a potent mechanism-based
inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Although its D-enantiomer
is a natural product, L-VG is primarily encountered as a synthetic compound and a key
intermediate in various enzymatic reactions. Its ability to irreversibly inactivate crucial enzymes,
such as aminotransferases and 1-aminocyclopropane-1-carboxylate (ACC) synthase, has
made it an invaluable tool in biochemical research and a lead compound for drug and herbicide
development. This technical guide provides a comprehensive overview of the discovery and
history of L-Vinylglycine, details its asymmetric synthesis, elucidates its mechanism of action,
and summarizes its diverse biological effects. All quantitative data are presented in structured
tables, key experimental protocols are detailed, and biochemical pathways and experimental
workflows are visualized using diagrams.

Discovery and Natural Occurrence

The history of vinylglycine begins with its D-enantiomer. D-Vinylglycine was first isolated from
the mushroom Rhodophyllus nidorosus in 1974.[1] The L-enantiomer, L-Vinylglycine, is not
typically found as a stable natural product but is generated as a transient intermediate in the
active sites of various PLP-dependent enzymes.[1] For instance, it is observed during the
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enzymatic conversion of homoserine to threonine by threonine synthetase and in reactions
catalyzed by cystathionine y-synthase.[1] Its potent inhibitory activity against a range of
enzymes was reported by Rando in the same year as its discovery, marking the beginning of
extensive research into its biochemical properties.[1]

Asymmetric Synthesis of L-Vinylglycine

The biological significance of L-Vinylglycine has driven the development of numerous
asymmetric synthetic methodologies. These routes often employ chiral precursors from the
"chiral pool" to establish the correct stereochemistry.

Key Synthetic Strategies

Several successful strategies for synthesizing optically pure L-Vinylglycine have been
reported:

e From L-Methionine: The first synthesis of L-Vinylglycine was reported by Rapoport and
coworkers, starting from L-methionine.[1][2] This classic route involves the controlled
oxidation of a protected L-methionine derivative to its sulfoxide, followed by a thermal syn-
elimination (pyrolysis) to form the vinyl group.[2][3]

e From L-Homoserine: L-Homoserine, often in its lactone form, serves as another common
precursor. One efficient method involves the opening of N-Boc-protected L-homoserine
lactone with a phenylselenolate anion, followed by oxidative elimination of the resulting
selenide to install the double bond.[1][4]

o From L-Glutamic Acid: An elegant route developed by Hanessian utilizes L-glutamate. The
key step is a Cu(ll)/Pb(IV)-mediated oxidative decarboxylation of the y-carboxylate to
introduce the vinyl group.[1]

« Enzymatic Kinetic Resolution: Racemic vinylglycine, often prepared via a Strecker synthesis
with acrolein, can be resolved using enzymes. For example, papain-mediated esterification
can selectively convert the L-enantiomer, allowing for the separation of the two forms.[1][5]

Summary of Synthetic Approaches

The following table summarizes the key features of prominent L-Vinylglycine syntheses.
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Chiral Key Reaction _ Optical Purity
Reported Yield Reference(s)
Precursor Type (ee%)
o Sulfoxide syn- ~60-62% (from
L-Methionine o ] >98% [11[2]13]
elimination sulfoxide)
L-Homoserine Selenoxide 72% (over 4
o >95% [1]14]
Lactone elimination steps)
. ] Oxidative N )
L-Glutamic Acid ] Not specified High [1]
decarboxylation
Enzymatic
(D,L)- , 90% (for D- ,
] ] resolution ] High [5]
Vinylglycine ) isomer recovery)
(Papain)
Butadiene Pd(0)-mediated N )
) ) o Not specified High [1]
monoepoxide allylic amination

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester from L-Methionine
(Rapoport Method)[3]

This protocol, adapted from Organic Syntheses, provides a reliable, large-scale preparation of
protected L-Vinylglycine.

o Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride. L-methionine (100.0 g, 0.67
mol) is suspended in methanol (0.7 L) and cooled to 0°C. Hydrogen chloride gas is bubbled
through the mixture for 15 min. The solution is stirred for 18 hours, and the solvent is
evaporated to yield the hydrochloride salt (132.5 g, 99%).

o Step 2: N-Benzyloxycarbonyl Protection. L-methionine methyl ester hydrochloride (117.6 g,
0.56 mol) is dissolved in a mixture of water (750 mL) and ether (750 mL) containing
potassium bicarbonate (282.3 g, 2.82 mol). The solution is cooled to 0°C, and benzyl
chloroformate (106.1 g, 0.62 mol) is added dropwise. After stirring, the organic layer is
separated, washed, dried, and evaporated to yield N-(Benzyloxycarbonyl)-L-methionine
methyl ester (166.0 g, 99%).
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o Step 3: Oxidation to Sulfoxide. The protected methionine (166.0 g, 0.56 mol) is dissolved in
methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (131.4 g, 0.61 mol) in
water (2 L) is added dropwise. The mixture is stirred for 18 hours. After filtration and workup,
the sulfoxide is obtained as a mixture of diastereomers (172.0 g, 98%).

o Step 4: Pyrolytic Elimination. The sulfoxide (35.0 g, 0.11 mol) is mixed with Pyrex helices
and distilled using a preheated rocking Kugelrohr apparatus (195-200°C, 0.1-0.3 mm Hg)
for 1 hour. The crude product is purified by chromatography to afford N-(benzyloxycarbonyl)-
L-vinylglycine methyl ester (17.4 g, 62%).

Protocol 2: Synthesis of L-a-Vinylglycine from L-Homoserine Lactone (Berkowitz Method)[4]
This procedure is efficient and requires only a single chromatographic purification step.

o Step 1: N-Boc Protection. L-homoserine lactone (as a salt, 9.29 mmol) is dissolved in CH2Clz
with triethylamine. Di-tert-butyl dicarbonate (9.29 mmol) is added at 0°C, and the mixture is
stirred for 12 hours. Standard aqueous workup yields N-(tert-Butoxycarbonyl)-homoserine
lactone (97%)).

o Step 2: Phenylselenolate-mediated Lactone Opening. Diphenyl diselenide (7.45 mmol) in
DMF is treated with sodium borohydride (8.19 mmol) to generate the phenylselenolate anion.
A solution of the N-Boc lactone (7.45 mmol) in DMF is added, and the reaction is heated at
100°C for 1 hour. This opens the lactone to form a y-phenylseleno-a-amino acid derivative.

o Step 3: Oxidative Elimination. The crude product from Step 2 is dissolved in THF and cooled
to 0°C. 30% Hydrogen peroxide (22.4 mmol) is added dropwise, and the mixture is stirred for
2 hours. This oxidizes the selenide to a selenoxide, which undergoes spontaneous syn-
elimination to form the vinyl group. The product is purified by flash chromatography.

o Step 4: Deprotection. The resulting protected L-Vinylglycine derivative is treated with
trifluoroacetic acid in the presence of a cation scavenger (e.g., acetic acid) at room
temperature. Evaporation and drying yield L-a-vinylglycine as its trifluoroacetate salt (90%
yield for the final two steps).

Synthetic Workflow Visualization
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Caption: Synthetic workflow for L-Vinylglycine from L-Methionine.

Mechanism of Action: The "Vinylic Trigger"

L-Vinylglycine is a classic example of a mechanism-based inactivator, or "suicide substrate,"
for PLP-dependent enzymes. Its inhibitory action stems from its 3,y-unsaturation, which can be
brought into conjugation with the PLP cofactor's imine system following the initial enzymatic
steps.

The generally accepted mechanism involves the following sequence:

e Transimination: The amino group of L-Vinylglycine displaces an active-site lysine residue to
form an external aldimine with the PLP cofactor.

¢ a-Proton Abstraction: A catalytic base in the enzyme's active site removes the a-proton,
forming a resonance-stabilized quinonoid intermediate.

¢ Isomerization: The quinonoid intermediate tautomerizes, shifting the double bond into
conjugation with the pyridine ring of the cofactor. This creates a highly electrophilic a,3-
unsaturated imine.

e Michael Addition: A nucleophilic residue from the enzyme's active site (often the same lysine
that initially formed the internal aldimine) attacks the B-carbon of the inhibitor in a Michael-
type addition.[6] This forms a stable, covalent adduct, leading to irreversible inactivation of
the enzyme.[1][6]

This mechanism has been confirmed by crystallographic studies of ACC synthase inactivated
by L-Vinylglycine, which clearly show a covalent bond between the inhibitor and the active site
lysine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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